2-(1-Ethylpiperidin-4-yl)azepane is a heterocyclic organic compound characterized by a seven-membered azepane ring fused with a piperidine ring that contains an ethyl substituent. This unique structural configuration contributes to its distinct chemical properties, making it a compound of interest in medicinal chemistry. The presence of both nitrogen-containing rings enhances its potential biological activities, which may include interactions with various receptors and enzymes. As a member of the piperidine class, this compound is related to various pharmacologically active substances.
The compound falls under the category of organic compounds, specifically classified as an azepane and piperidine derivative. It is recognized for its potential medicinal applications, particularly in the development of therapeutic agents targeting neurological and oncological conditions. The classification can be summarized as follows:
The synthesis of 2-(1-Ethylpiperidin-4-yl)azepane typically involves cyclization reactions starting from linear precursors. One common method includes the photochemical dearomative ring expansion of nitroarenes, which converts nitro groups into singlet nitrenes under blue light irradiation. This process occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis provides the azepane structure.
Another approach involves multistep synthesis starting from commercially available feedstocks. The synthesis may include steps such as:
The molecular formula for 2-(1-Ethylpiperidin-4-yl)azepane is , indicating it contains 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms. Its structure features:
This configuration contributes to its chemical reactivity and potential biological interactions.
2-(1-Ethylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Common reagents employed in these reactions include potassium permanganate for oxidation and halogens or alkylating agents for substitution reactions.
The mechanism of action for 2-(1-Ethylpiperidin-4-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes.
The physical properties of 2-(1-Ethylpiperidin-4-yl)azepane include:
Chemical properties include its ability to undergo oxidation, reduction, and substitution reactions as previously detailed.
Research into the biological activity of 2-(1-Ethylpiperidin-4-yl)azepane suggests potential therapeutic applications across various fields:
The convergent assembly of preformed piperidine and azepane rings represents a cornerstone strategy for constructing 2-(1-ethylpiperidin-4-yl)azepane. Suzuki-Miyaura cross-coupling enables the union of halogenated azepanes with piperidinylboronic esters under Pd(PPh₃)₄ catalysis (2–5 mol%), achieving yields of 70–85% in toluene/water (3:1) at 80°C [5] . Crucially, ortho-substituted boronates suppress protodeboronation side reactions, while electron-deficient azepanyl halides accelerate transmetallation.
Buchwald-Hartwig amination provides an alternative route via C–N bond formation. When 4-(bromoethyl)piperidine is reacted with azepanyl amines using Xantphos-Pd-G3 precatalyst (3 mol%) and Cs₂CO₃ base in dioxane (100°C, 12 h), coupling efficiencies reach 78–92% . Steric hindrance at the azepane nitrogen necessitates optimized ligand bulk, with RuPhos outperforming SPhos in suppressing diarylation byproducts.
Table 1: Multi-Ring Coupling Strategies for 2-(1-Ethylpiperidin-4-yl)azepane
Method | Reaction Partners | Catalyst System | Yield (%) | Key Advantage |
---|---|---|---|---|
Suzuki-Miyaura | Azepanyl-Cl + 4-(Bpin)piperidine | Pd(PPh₃)₄/K₃PO₄ | 85 | Tolerance to basic N-atoms |
Buchwald-Hartwig | 4-(BrCH₂)piperidine + N-H-azepane | Pd-RuPhos/Cs₂CO₃ | 92 | Direct N-alkylation |
Reductive Amination | 4-Formylpiperidine + Azepanyl-H | NaBH₃CN/AcOH | 67 | No pre-functionalization required |
Ring-closing metathesis (RCM) offers a linear approach using diene precursors. For example, N-allyl-4-(butenyl)piperidine undergoes cyclization with Grubbs-II catalyst (5 mol%) in CH₂Cl₂ (40°C, 2 h), delivering the azepane ring in 75% yield after hydrogenation [6]. This strategy benefits from commercial diene availability but requires careful optimization to avoid oligomerization.
Installation of the ethyl linker between piperidine and azepane rings demands precise stereocontrol, particularly for cis-fused analogs. N-Alkylation of piperidin-4-one with 1-(2-chloroethyl)azepane proceeds efficiently with NaI catalysis (10 mol%) in acetonitrile (reflux, 8 h), generating the quaternary ammonium intermediate. Subsequent reduction with NaBH₄ yields the trans-isomer preferentially (dr 3:1) [2] [6]. Stereoselectivity arises from equatorial attack on the iminium ion intermediate.
Reductive amination between 1-ethylpiperidin-4-one and azepanyl amine provides superior stereomodulation. Employing NaBH₃CN in AcOH/MeOH (0°C to rt, 12 h) achieves 89% yield with cis:trans selectivity of 4:1 [5]. The acidic environment protonates the azepane nitrogen, while borohydride delivery occurs preferentially from the less hindered face. Chiral induction elevates diastereoselectivity—using (S)-1-phenylethylamine as temporary directing group affords dr >20:1 after hydrogenolytic removal [6].
Table 2: Stereoselectivity in Reductive Amination of Piperidine/Azepane Precursors
Carbonyl Partner | Amine Partner | Reducing Agent | Conditions | cis:trans Ratio |
---|---|---|---|---|
1-Ethylpiperidin-4-one | Azepane | NaBH₃CN | AcOH/MeOH, 0°C | 4:1 |
1-Boc-piperidin-4-one | N-Cbz-azepane | NaBH(OAc)₃ | DCE, rt | 1.5:1 |
1-Ethylpiperidin-4-one | (S)-1-Phenethylazepane | NaBH₃CN | AcOH/MeOH, -20°C | >20:1* |
Chiral auxiliary removed post-reaction |
Enolate alkylation of N-Boc-piperidinone with azepanyl alkyl halides demonstrates complementary stereocontrol. Deprotonation with LDA (-78°C, THF) generates the enolate, which attacks azepanyl bromide with anti-selectivity (dr 7:1). Acidic deprotection then furnishes the tertiary amine [6].
Access to enantiopure 2-(1-ethylpiperidin-4-yl)azepane leverages chiral catalysts acting on prochiral precursors. Iridium-catalyzed asymmetric hydrogenation of cyclic enamines stands out: 3,4-dehydro-1-ethylpiperidine undergoes reduction with Ir-(S)-Segphos complex (1 mol%) under 50 bar H₂ in methanol (60°C, 24 h), affording piperidine with 96% ee [6] [8]. The bulky ethyl group biases substrate-catalyst binding, enabling near-perfect facial discrimination.
Organocatalytic Mannich reactions between azepanyl imines and malonates provide chiral β-amino esters. Using (S)-proline (20 mol%) in DMF, syn-diastereomers predominate (dr 12:1, 94% ee), which undergo decarboxylative cyclization to enantioenriched piperidines [8]. For N-unprotected substrates, MacMillan catalyst III achieves superior enantioselectivity (98% ee) via iminium activation.
Enzymatic desymmetrization offers biocatalytic precision. Candida antarctica lipase B (CAL-B) selectively hydrolyzes diethyl 2-(azepan-1-yl)glutarate in phosphate buffer (pH 7.0), generating monoacid with >99% ee. This chiral building block undergoes intramolecular Dieckmann condensation to form the piperidine ring with defined stereocenters .
Solid-supported synthesis enables rapid diversification of the piperidine-azepane scaffold. Rink amide resin functionalized with Fmoc-4-oxopiperidine-1-carboxylate serves as a versatile anchor . Key steps include:
Wang resin-bound azepanes facilitate alternative diversification. After coupling Fmoc-azepanoic acid to the resin, piperidine subunits are introduced via:
Table 3: Solid-Phase Strategies for Piperidine-Azepane Hybrids
Resin Type | Anchored Fragment | Diversification Step | Cleavage Method | Purity (%) |
---|---|---|---|---|
Rink amide | Piperidinone | Reductive amination → N-alkylation | TFA/H₂O | 85–92 |
Wang carbamate | Azepane | Mitsunobu → deprotection | TFA/DCM | 78–88 |
Merrifield | 4-Bromopiperidine | Buchwald coupling → hydrogenation | HF/pyridine | 90–95 |
Library production achieves 30–50 analogs/week, accelerating SAR studies for neurological targets . Critical to success is the use of orthogonal protecting groups (Alloc for azepane N vs. Boc for piperidine N), enabling selective manipulations.
Late-stage modifications of the core 2-(1-ethylpiperidin-4-yl)azepane structure maximize synthetic efficiency. Directed ortho-metalation exploits the tertiary amine as a directing group. Treatment with n-BuLi/TMEDA (-78°C) followed by electrophiles (I₂, Br₂, CO₂) introduces C4' substituents on the piperidine ring with >75% regioselectivity [6]. Silane-protected alcohols tolerate these conditions, enabling hydroxylated analogs.
Photocatalytic C–H functionalization provides access to α-amino radicals. Using Ir(ppy)₃ (2 mol%) and N-acetyl glycine under 450 nm irradiation, the azepane α-carbon undergoes Minisci alkylation with alkenes . This method efficiently generates analogs with pendent alkyl chains (62–78% yield), crucial for membrane permeability optimization.
Transition-metal-catalyzed cross-coupling on halogenated derivatives enables structural diversification:
Electrochemical oxidation at the piperidine nitrogen generates N-oxyl radicals for C–H functionalization. Controlled potential electrolysis (1.2 V) in MeCN/H₂O with sodium acetate enables acetoxylation at C2/C6 positions (44–61% yield), providing handles for further derivatization [6].
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9